

Aldicarb: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb, a carbamate insecticide, is a potent cholinesterase inhibitor that has been utilized in agriculture for the control of a wide range of pests, including insects, mites, and nematodes.[1] Its high efficacy is matched by its acute toxicity, necessitating a thorough understanding of its chemical and physical properties for safe handling, environmental impact assessment, and the development of potential countermeasures or novel analogues. This technical guide provides an in-depth overview of the core chemical and physical characteristics of **Aldicarb**, supported by experimental data and standardized protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Aldicarb** are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Properties of Aldicarb



Property	Value	Reference(s)
IUPAC Name	2-Methyl-2- (methylthio)propanal O- [(methylamino)carbonyl]oxime	[1]
Chemical Formula	C7H14N2O2S	[1]
Molecular Weight	190.27 g/mol	[1]
CAS Number	116-06-3	[1]
Appearance	White crystalline solid	[2]
Odor	Slightly sulfurous	[2]

Table 2: Physicochemical Properties of Aldicarb

Property	Value	Temperature (°C)	рН	Reference(s)
Melting Point	99-100 °C	N/A	N/A	[2]
Boiling Point	Decomposes above 100 °C	N/A	N/A	[3]
Water Solubility	6000 mg/L	25	Neutral	[4]
Vapor Pressure	1.3 x 10 ⁻⁴ mmHg	25	N/A	[3]
Octanol-Water Partition Coefficient (log Kow)	1.13	25	N/A	[1]
Density	1.195 g/cm ³	25	N/A	[1]

Toxicological Profile

Aldicarb's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic



clefts.[5] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Table 3: Acute Toxicity of Aldicarb (LD50)

Species		LD50 Value (mg/kg)	Reference(s)
Rat	Oral	0.46 - 0.93	[6][7]
Rat	Dermal	2.0 - 5.0	[8]
Mouse	Oral	0.3	[7]
Rabbit	Dermal	>20	[9]
Mallard Duck	Oral	1.0	[10]
Red-winged Blackbird	Oral	1.78	[2]
Ring-necked Pheasant	Oral	5.34	[2]

Environmental Fate

The persistence and mobility of **Aldicarb** in the environment are critical considerations for its use and regulation. Its degradation is influenced by factors such as soil type, pH, temperature, and microbial activity.

Table 4: Environmental Half-life of Aldicarb

Medium	Condition	Half-life	Reference(s)
Soil	Aerobic	~7 days (oxidation to sulfoxide)	[1][11]
Water	pH 5.5, 15°C	3240 days	[4]
Water	рН 7.5, 15°С	1900 days	[4]
Water	рН 9.89, 20°С	6 days	[1]
Groundwater	Anaerobic, pH 7.7-8.3	62 - 1300 days	[12]



Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances like **Aldicarb** follows standardized methodologies to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Physicochemical Properties

- Melting Point/Melting Range (OECD Guideline 102): This guideline describes various methods, including the capillary tube method, hot-stage apparatus, and differential scanning calorimetry (DSC), to determine the melting point of a substance. For a crystalline solid like Aldicarb, the capillary method is commonly employed. The sample is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.[13][14][15]
- Water Solubility (OECD Guideline 105): This guideline details the flask method and the column elution method for determining water solubility. For a substance with solubility in the g/L range like Aldicarb, the flask method is suitable. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[16][17][18][19][20]
- Vapour Pressure (OECD Guideline 104): This guideline outlines several methods for vapor pressure determination, including the dynamic method, static method, and the gas saturation method. The choice of method depends on the expected vapor pressure range. For a substance with a low vapor pressure like **Aldicarb**, the gas saturation method is appropriate. A stream of inert gas is passed through or over the substance at a known flow rate to become saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.[21][22][23][24][25]
- Partition Coefficient (n-octanol/water) (OECD Guideline 117): This guideline describes the
 High-Performance Liquid Chromatography (HPLC) method for estimating the octanol-water
 partition coefficient (Kow). The retention time of the substance on a reversed-phase HPLC
 column is measured and compared to those of reference substances with known log Kow
 values. This allows for the calculation of the log Kow of the test substance.[26][27][28][29]



Toxicological Testing

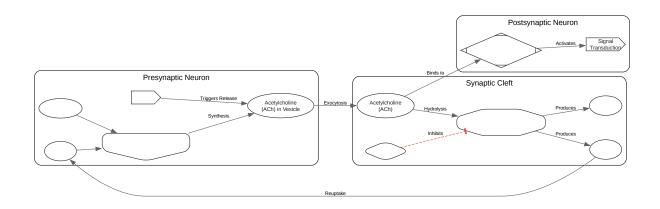
- Acute Oral Toxicity LD50 Determination (OECD Guideline 420, 423, or 425): These guidelines describe methods to determine the median lethal dose (LD50) following oral administration. The Up-and-Down Procedure (OECD 425) is a sequential dosing method that uses fewer animals. A single animal is dosed, and the outcome determines the dose for the next animal (higher if it survives, lower if it dies). The LD50 is then calculated using the maximum likelihood method.[30][31]
- Acute Dermal Toxicity LD50 Determination (OECD Guideline 402): This guideline details
 the procedure for assessing the toxicity of a substance applied to the skin. The substance is
 applied to a shaved area of the skin of the test animals (typically rabbits or rats) and covered
 with a porous gauze dressing for 24 hours. The animals are observed for mortality and
 clinical signs of toxicity for up to 14 days.

Residue Analysis

- Analysis of Aldicarb in Soil (GC-MS Method): A common method for analyzing Aldicarb
 residues in soil involves extraction with an organic solvent, such as acetonitrile, followed by
 cleanup using solid-phase extraction (SPE). The final determination is performed by Gas
 Chromatography-Mass Spectrometry (GC-MS), which provides high selectivity and
 sensitivity.[32][33]
- Analysis of Aldicarb in Water (HPLC-UV Method): For water samples, a direct injection or a
 pre-concentration step using SPE may be employed. The analysis is then carried out using
 High-Performance Liquid Chromatography with a UV detector (HPLC-UV). The mobile phase
 composition and column type are optimized to achieve good separation of Aldicarb from
 potential interferences.[5][34][35]

Visualizations Signaling Pathway of Acetylcholinesterase Inhibition by Aldicarb



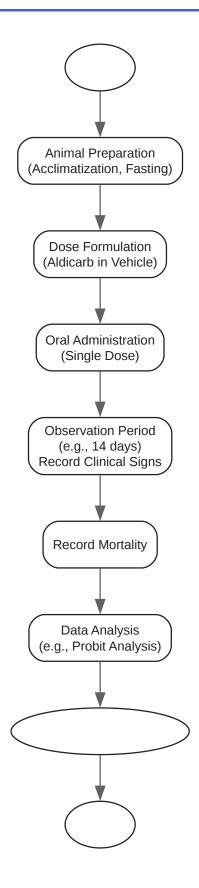


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Caption: Mechanism of **Aldicarb** as a cholinesterase inhibitor in a cholinergic synapse.

Experimental Workflow for Acute Oral Toxicity (LD50) Determination



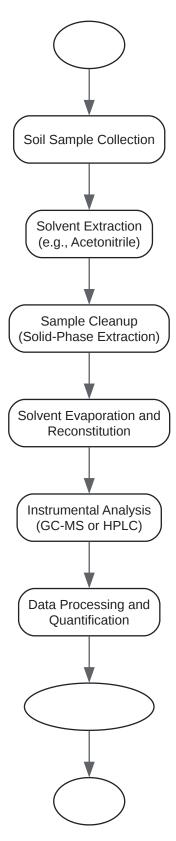


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Caption: General workflow for determining the acute oral LD50 of Aldicarb.



Experimental Workflow for Aldicarb Residue Analysis in Soil





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Caption: A typical workflow for the analysis of **Aldicarb** residues in soil samples.

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- To cite this document: BenchChem. [Aldicarb: A Comprehensive Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662136#chemical-and-physical-properties-of-aldicarb]

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